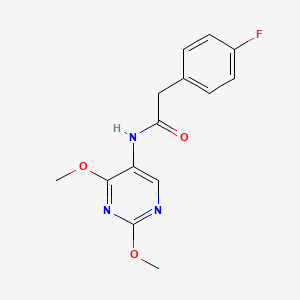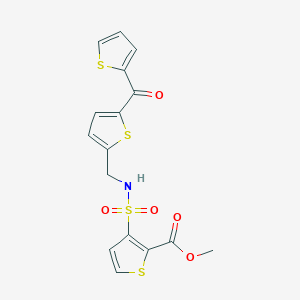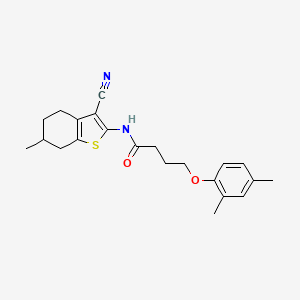
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide, commonly known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a pyrimidine-based molecule that has been synthesized using a variety of methods. It has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
One significant application of compounds related to N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is in the field of radioligand imaging. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, closely related to this compound, demonstrates the potential of these compounds in diagnostic imaging and molecular medicine (Dollé et al., 2008).
Anti-inflammatory Properties
In another study, Sunder and Maleraju (2013) synthesized derivatives of a compound closely related to this compound and evaluated them for anti-inflammatory activity. This highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antimicrobial and Anti-proliferative Activities
Fahim et al. (2021) reported on the synthesis of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, starting from a compound structurally similar to this compound. These compounds showed significant antimicrobial and anti-proliferative activities against breast cancer and liver cancer cells, suggesting their potential in cancer therapy (Fahim et al., 2021).
Antitumor Activities
Xiong Jing (2011) synthesized derivatives of a similar compound, demonstrating selective antitumor activities. This indicates the potential of this compound in developing new anticancer drugs (Xiong Jing, 2011).
Quantum Chemical Analysis for Antiviral Properties
Mary et al. (2020) conducted a quantum chemical analysis of a compound analogous to this compound, revealing its potential as an antiviral agent, particularly against SARS-CoV-2 (Mary et al., 2020).
Neuroinflammation Imaging
Damont et al. (2015) studied novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammatory processes. The study underscores the use of these compounds in neuroinflammation imaging (Damont et al., 2015).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUGQUFDFUTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

